2-(6-Fluoropyridin-3-yl)ethan-1-ol
Description
Significance of Fluorinated Pyridyl Alcohols in Organic Synthesis and Chemical Biology
Fluorinated pyridyl alcohols are a class of organic compounds that have demonstrated considerable importance in both organic synthesis and chemical biology. The incorporation of a fluorine atom into a pyridyl alcohol framework can significantly alter the molecule's physicochemical properties. researchgate.net These changes include modifications in lipophilicity, metabolic stability, bioavailability, and binding affinity to biological targets. researchgate.netrsc.orgresearchgate.net
In organic synthesis, fluorinated pyridyl alcohols serve as versatile intermediates. The hydroxyl group can be readily transformed into other functional groups, while the fluorinated pyridine (B92270) ring can participate in various coupling reactions. mdpi.com This allows for the construction of complex molecular architectures. For instance, the fluorine atom can act as a handle for late-stage functionalization, a strategy that enables the rapid generation of analogues of lead compounds in drug discovery. nih.gov
From a chemical biology perspective, the introduction of fluorine can enhance a molecule's interaction with enzymes and receptors. researchgate.netnih.gov This is due to the high electronegativity of fluorine, which can lead to strong, polarized carbon-fluorine bonds that are resistant to metabolic degradation and can participate in favorable protein-ligand interactions. nih.gov Consequently, fluorinated pyridyl alcohols are frequently incorporated into the design of novel therapeutic agents and diagnostic tools, such as positron emission tomography (PET) tracers. nih.govacs.org The use of fluorine-18, a positron-emitting isotope, in these molecules allows for non-invasive imaging and the study of biological processes in vivo. nih.gov
Overview of Heterocyclic Fluorine Chemistry in Academic Pursuits
The field of heterocyclic fluorine chemistry has experienced substantial growth in academic research, driven by the unique and often beneficial properties that fluorine imparts to heterocyclic compounds. researchgate.netacs.org Heterocycles are fundamental structural motifs in a vast number of bioactive compounds, including pharmaceuticals and agrochemicals. tandfonline.commdpi.com The strategic introduction of fluorine into these rings can lead to significant improvements in their biological activity and physicochemical characteristics. rsc.orgresearchgate.net
Academic research in this area encompasses a wide range of activities, from the development of novel fluorination methodologies to the synthesis and evaluation of new fluorinated heterocyclic compounds. mdpi.comnih.gov Scientists are continuously exploring more efficient and selective ways to introduce fluorine and fluoroalkyl groups into heterocyclic systems. researchgate.net These methods include electrophilic and nucleophilic fluorination, as well as transition-metal-catalyzed reactions. rsc.orgmdpi.com
The applications of fluorinated heterocycles are diverse. In medicinal chemistry, they are integral to the development of new drugs for a wide array of diseases. nih.gov In materials science, fluorinated heterocycles are used to create polymers with desirable properties such as thermal stability and low dielectric constants. kpi.uarsc.org The ongoing academic interest in heterocyclic fluorine chemistry is a testament to its potential to provide innovative solutions to challenges in various scientific disciplines. acs.org
Structural Context of 2-(6-Fluoropyridin-3-yl)ethan-1-ol within Fluorinated Pyridylethanol Frameworks
This compound belongs to the broader class of fluorinated pyridylethanols. Within this framework, its structure is defined by the specific placement of the fluorine atom at the 6-position of the pyridine ring and the ethanol (B145695) substituent at the 3-position. This particular arrangement of substituents influences the molecule's reactivity and potential applications.
The fluorinated pyridine ring in this compound is an electron-deficient aromatic system, which affects the reactivity of the attached ethanol side chain. The synthesis of related fluorinated pyridylethanol structures has been explored in the literature, often involving the preparation of enantiopure pyridylethanols. st-andrews.ac.uk The structural characterization of similar compounds, such as those containing a tetrafluoropyridin-4-ylamino group, provides insights into the conformations and intermolecular interactions that can be expected in these systems. researchgate.netresearchgate.net For example, studies on related molecules have shown the presence of hydrogen bonding and other non-covalent interactions that influence their crystal packing. researchgate.net
The synthesis of various fluorinated pyridyl compounds often involves multi-step procedures starting from commercially available materials. mdpi.com The specific isomer, this compound, is commercially available, facilitating its use as a starting material in further synthetic endeavors. chemsrc.com
Interactive Data Table: Properties of this compound and a Related Compound
| Property | This compound | 2-[(6-fluoropyridin-3-yl)oxy]ethan-1-aminedihydrochloride |
| CAS Number | 1000549-35-8 chemsrc.com | Not explicitly found, but related to C7H9FN2O uni.lu |
| Molecular Formula | C7H9FNO | C7H9FN2O uni.lu |
| Monoisotopic Mass | 142.06918 Da (Calculated) | 156.06989 Da uni.lu |
| Predicted XlogP | Not available | 0.3 uni.lu |
| Structural Information | A primary alcohol with a 6-fluoropyridin-3-yl substituent. chemsrc.com | An ether and primary amine with a 6-fluoropyridin-3-yl substituent, presented as a dihydrochloride (B599025) salt. uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
2-(6-fluoropyridin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-7-2-1-6(3-4-10)5-9-7/h1-2,5,10H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWCQVPMRCFVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 2 6 Fluoropyridin 3 Yl Ethan 1 Ol and Analogues
De Novo Synthesis Approaches to the 6-Fluoropyridine Moiety
The construction of the 6-fluoropyridine ring system can be approached through various sophisticated synthetic strategies, each offering distinct advantages in terms of substrate scope, regioselectivity, and functional group tolerance. These methods range from the modification of existing pyridine (B92270) rings to the complete construction of the heterocyclic core.
A powerful strategy for accessing saturated fluorinated heterocycles involves a dearomatization-hydrogenation sequence. This approach is particularly useful for producing fluorinated piperidines, which are valuable building blocks. A one-pot, two-step process has been developed that begins with the dearomatization of readily available fluorinated pyridines, followed by a highly diastereoselective hydrogenation. springernature.comchemeurope.com
The initial dearomatization breaks the stability of the aromatic ring, rendering it susceptible to hydrogenation. chemeurope.com For instance, a rhodium-catalyzed dearomative hydroboration followed by hydrogenation can effectively produce all-cis-(multi)fluorinated piperidines. acs.org This method overcomes challenges like catalyst poisoning and hydrodefluorination that can occur with direct hydrogenation attempts on fluoropyridines. springernature.com The reaction sequence typically involves activating the pyridine, followed by reduction. Amine boranes have been shown to be effective, mild, and selective reducing agents for this purpose, yielding N-substituted dihydropyridines. nih.gov
Table 1: Rhodium-Catalyzed Dearomatization-Hydrogenation of Fluoropyridines
| Starting Pyridine | Product | Yield | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| 3-Fluoropyridine (B146971) | cis-3-Fluoropiperidine | Good | >20:1 | acs.org |
| 2-Fluoropyridine (B1216828) | cis-2-Fluoropiperidine | Moderate | >20:1 | acs.org |
This table illustrates the general efficiency and selectivity of the dearomatization-hydrogenation strategy for synthesizing fluorinated piperidines.
This transamination strategy, induced by rhodium-catalyzed transfer hydrogenation, allows for the straightforward synthesis of various chiral piperidines from pyridinium (B92312) salts, including valuable fluoropiperidines, without the need for chiral catalysts or hydrogen gas. dicp.ac.cn
Nucleophilic aromatic substitution (SNAr) is a cornerstone method for introducing fluorine into electron-deficient heterocyclic systems like pyridine. harvard.edu The reaction involves the displacement of a suitable leaving group, such as a chloro or nitro group, by a fluoride (B91410) anion. The high electronegativity of the ring nitrogen in pyridine activates the C-2 and C-6 positions for nucleophilic attack.
This strategy is widely used for both 19F and 18F radiofluorination. researchgate.netnih.gov The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the high reactivity of fluoropyridines in subsequent SNAr reactions, which allows for mild reaction conditions suitable for complex molecules. nih.govacs.org A combination of C-H fluorination followed by SNAr provides a powerful route for the late-stage functionalization of complex heteroarenes. acs.orgacs.org
Challenges in SNAr reactions include the need for electron-deficient substrates to stabilize the negatively charged Meisenheimer intermediate. harvard.edunih.gov However, recent advances have demonstrated that catalytic concerted SNAr reactions can overcome this limitation, allowing for the use of even electron-rich aromatic fluorides. nih.gov For example, the nitro group in methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion to yield the corresponding 3-fluoropyridine derivative. scispace.com
Electrophilic fluorination offers a complementary approach to SNAr, particularly for electron-rich aromatic systems. However, its application to the electron-deficient pyridine ring is more challenging. scispace.com Despite this, methods have been developed using potent electrophilic fluorinating agents. Reagents such as N-fluoropyridinium salts, N-fluorobenzenesulfonimide (NFSI), and Selectfluor® (F-TEDA-BF4) are commonly employed. alfa-chemistry.com
A notable strategy involves a ring-opening, fluorination, and ring-closing sequence. This approach utilizes Zincke imine intermediates, which are formed by opening the pyridine ring. These acyclic intermediates are electron-rich and undergo regioselective electrophilic fluorination at the C3-position under mild conditions before the ring is closed to yield the 3-fluoropyridine. nih.gov This method is compatible with a wide range of functional groups and is suitable for late-stage fluorination of complex molecules. nih.gov
The choice of the electrophilic fluorinating agent can be tailored to the specific substrate and desired outcome. N-fluoropyridinium salts, for instance, have a variable fluorinating ability that can be modified by changing the substituents on the pyridine ring. alfa-chemistry.comresearchgate.net
Transition-metal catalysis has revolutionized the synthesis of functionalized pyridines, offering powerful tools for both constructing the ring (cyclization) and modifying it (C-H functionalization). beilstein-journals.orgmdpi.comresearchgate.net These methods often provide high levels of regio- and stereoselectivity under mild conditions. mdpi.com
Cyclization Reactions: Intramolecular cyclization of appropriately designed acyclic precursors is a direct route to substituted pyridines. perlego.com For example, copper-catalyzed cyclization of N-propargylic β-enaminones can yield polysubstituted pyridines. perlego.com Similarly, palladium-catalyzed domino cyclization of N-(2-bromoallyl)-N-cinnamyltosylamides has been used to construct 4-arylnicotinate derivatives. perlego.com Iron, an inexpensive and abundant metal, also catalyzes the cyclization of ketoxime carboxylates with aldehydes to form pyridine compounds. mdpi.com
C-H Functionalization: Direct C-H functionalization is an atom-economical approach that avoids the need for pre-functionalized starting materials. rsc.org Due to the electron-deficient nature of the pyridine ring, functionalization can be challenging. beilstein-journals.org However, transition-metal catalysis provides effective solutions. nih.gov Palladium, rhodium, and copper catalysts have been extensively used for C-H alkylation, arylation, and alkenylation of the pyridine ring. beilstein-journals.orgnih.gov For instance, palladium catalysis can achieve C3-arylation of pyridines. beilstein-journals.org Copper-catalyzed C-H arylation of pyridine N-oxides with arylboronic esters provides a simple route to 2-arylpyridines. nih.gov
Table 2: Examples of Transition-Metal-Catalyzed Pyridine Synthesis and Functionalization
| Reaction Type | Catalyst | Reactants | Product Type | Reference |
|---|---|---|---|---|
| Intramolecular Cyclization | CuBr | N-propargylic β-enaminones | Polysubstituted Pyridines | perlego.com |
| Domino Cyclization | Palladium | N-(2-bromoallyl)-N-cinnamyltosylamides | 4-Arylnicotinates | perlego.com |
| C3-H Arylation | Palladium | Pyridines, Aryl halides | C3-Arylated Pyridines | beilstein-journals.org |
This table summarizes various transition-metal-catalyzed approaches to access functionalized pyridine cores.
Radical-based reactions provide a powerful platform for the functionalization of electron-deficient heteroarenes like pyridine. nih.gov The classic Minisci reaction, involving the addition of a nucleophilic radical to a protonated pyridine, is a well-known example. rsc.org
Recent strategies have focused on generating pyridinyl radicals through single-electron transfer (SET) reduction of pyridinium ions. acs.org These pyridinyl radicals can then couple with other radical species, such as allylic radicals, with high regioselectivity, often favoring the C4-position, which is distinct from the C2/C6 selectivity of classical Minisci chemistry. acs.org The regioselectivity of radical additions can be tuned based on the electronic nature of the radical (nucleophilic vs. electrophilic) and the substituents on the pyridine ring. nih.gov For instance, a superoxide (B77818) radical anion (O₂•⁻) has been shown to trigger a degenerate ring transformation of N-benzylpyridinium salts, leading to C2-arylated and C3-formylated pyridines. chinesechemsoc.org
Selective halogenation of pyridines, a crucial transformation, often faces challenges with regiocontrol using traditional electrophilic aromatic substitution due to the ring's deactivation. nih.govnsf.gov Innovative radical approaches and methods involving unconventional intermediates have been developed. One such strategy involves the ring-opening of pyridines to form acyclic Zincke imine intermediates. These intermediates can then undergo highly regioselective halogenation at the 3-position under mild conditions before ring closure. nih.govnsf.govthieme-connect.com Another approach uses designed phosphine (B1218219) reagents that are installed at the 4-position and subsequently displaced by halide nucleophiles, enabling selective 4-halogenation. nih.gov
Electrochemical fluorination (ECF), or the Simons process, offers a direct method for introducing fluorine into organic molecules. This technique involves the electrolysis of a substrate in anhydrous hydrogen fluoride. For pyridines, ECF typically leads to perfluorination, saturating the ring and replacing all hydrogen atoms with fluorine, yielding perfluoro-(N-fluoroalkylpiperidines). rsc.org The yields can be influenced by the position and number of alkyl substituents on the starting pyridine. rsc.org
While extensive fluorination is common, selective electrochemical fluorination can be achieved under milder conditions. researchgate.net By using different electrolytes and controlling the potential, partial fluorination is possible. For example, the electrochemical fluorination of pyridine in an acetonitrile (B52724) solution containing Et₃N·3HF at a platinum anode can produce 4-fluoropyridine. researchgate.net Similarly, using tetramethylammonium (B1211777) dihydrogen trifluoride (Me₄NF·2HF) as the electrolyte can yield 2-fluoropyridine. researchgate.net The choice of solvent, electrolyte, and applied potential are critical factors that determine the product distribution and yield in these selective fluorinations. researchgate.netrcsi.science
Synthesis of the Ethanol (B145695) Side Chain and Its Integration
The construction of the ethanol side chain and its attachment to the 6-fluoropyridin-3-yl core can be achieved through various strategic disconnections. Key methodologies include reductive amination, biocatalytic reductions, visible light-mediated reactions, and palladium-catalyzed couplings.
Reductive Amination Strategies for Alcohol Linkage
Reductive amination is a versatile and widely used method for the formation of amine-containing compounds, which can be precursors to the target alcohol. masterorganicchemistry.com This strategy typically involves the reaction of a pyridine derivative, such as a pyridine-2-carboxaldehyde, with an amine to form an imine, which is subsequently reduced to the corresponding amine. masterorganicchemistry.com
A common approach involves the condensation of a suitable pyridine aldehyde with ammonia (B1221849) or a primary amine to generate an imine intermediate. This intermediate is then reduced in situ to the desired amino alcohol. Various reducing agents can be employed, with sodium borohydride (B1222165) and lithium aluminum hydride being common choices. The reaction is often carried out in alcoholic solvents like methanol (B129727) or ethanol under ambient conditions. For instance, the synthesis of 2-amino-1-(pyridin-2-yl)ethanol (B1274348) can be achieved through the reductive amination of pyridine-2-carbaldehyde. This method offers a controlled way to introduce the amino group, which can then be further manipulated if necessary. masterorganicchemistry.com
| Starting Material | Reagent | Reducing Agent | Product | Reference |
| Pyridine-2-carboxaldehyde | Ammonia | Sodium borohydride | 2-Amino-1-(pyridin-2-yl)ethanol | |
| Ketone/Aldehyde | Amine | Sodium cyanoborohydride | Substituted Amine | masterorganicchemistry.com |
| Aldehyde | Amine | α-picoline-borane | N-Alkyl Amine | organic-chemistry.org |
Biocatalytic Reduction of Prochiral Ketones to Chiral Alcohols
Biocatalysis has emerged as a powerful tool for the synthesis of chiral alcohols, offering high stereoselectivity under mild reaction conditions. researchgate.netrsc.org The reduction of prochiral ketones to their corresponding chiral alcohols is a key application of this technology. researchgate.net Whole-cell biotransformations are often preferred over isolated enzymes due to the inherent stability of enzymes within their natural cellular environment and the presence of internal cofactor regeneration systems. researchgate.net
Plant-based biocatalysts, such as carrot root (Daucus carota), have demonstrated remarkable efficacy in the enantioselective reduction of various ketones, including heteroaryl ketones. tandfonline.comsrce.hr For example, the reduction of heteroaryl methyl ketones using carrot root in water can yield the corresponding (S)-alcohols in good yields and high enantiomeric excess, following Prelog's rule. srce.hr This green chemistry approach utilizes whole plant tissues, which provide the necessary enzymes and cofactors, eliminating the need for expensive isolated enzymes and external cofactor addition. srce.hr
Similarly, recombinant microorganisms like Escherichia coli can be engineered to co-express specific enzymes, such as NADP+-dependent alcohol dehydrogenase (ADH) and a cofactor regenerating enzyme like formate (B1220265) dehydrogenase (FDH), to efficiently reduce prochiral ketones. nih.gov This approach has been successfully used to reduce acetophenone (B1666503) to (R)-phenylethanol with high conversion rates. nih.gov
| Biocatalyst | Substrate | Product Configuration | Key Advantage | Reference |
| Daucus carota (Carrot) root | Heteroaryl methyl ketones | (S)-alcohols | Green, whole-cell system | tandfonline.comsrce.hr |
| Recombinant E. coli | Prochiral ketones | Chiral alcohols | High efficiency, engineered system | nih.gov |
Visible Light-Mediated Approaches for Fluorinated Alcohol Synthesis
Visible light photoredox catalysis has become a prominent and sustainable strategy in organic synthesis, enabling unique reaction pathways under mild conditions. mdpi.com This approach has been successfully applied to the synthesis of fluorinated compounds, including fluorinated alcohols. rsc.orgchemrxiv.org
One notable method involves the visible light-induced selective defluoroalkylation of polyfluoroarenes with alcohols. researchgate.net This protocol utilizes the cooperation of photoredox and hydrogen atom transfer (HAT) catalysis, often assisted by a Lewis acid, to generate an alkyl radical from an alcohol. This radical then adds to the polyfluoroarene, leading to the formation of α-polyfluoroarylalcohols. researchgate.net This method is characterized by its broad substrate scope, excellent regioselectivity, and mild reaction conditions. researchgate.net
Another strategy employs the visible light-mediated N-F activation of reagents like Selectfluor. nih.gov This can promote the oxidative α-sp3 C-H functionalization of alcohols, allowing for their coupling with heteroarenes without the need for an external photocatalyst. nih.gov These light-driven methods represent a significant advancement in the synthesis of complex fluorinated molecules. mdpi.com
Palladium-Catalyzed Coupling Reactions for Further Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the functionalization of pyridine derivatives. nih.govnih.gov An efficient method for the direct arylation of pyridylmethyl silyl (B83357) ethers with aryl bromides has been developed using a Pd(OAc)2/NIXANTPHOS catalyst system. nih.govacs.org This protocol allows for the synthesis of aryl(pyridyl)methyl alcohol derivatives in good to excellent yields and is compatible with various silyl ether protecting groups. nih.gov A convenient one-pot cross-coupling/desilylation sequence can directly yield the arylated secondary alcohols. nih.gov
The Sonogashira coupling, another palladium-catalyzed reaction, allows for the coupling of aryl halides with terminal alkynes. researchgate.net This has been applied to the decarbonylative coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes to produce 1,2-disubstituted acetylenes. researchgate.net Furthermore, palladium catalysis can be employed for the electrophilic functionalization of pyridine derivatives through the use of pyridine-derived quaternary phosphonium (B103445) salts, enabling the introduction of aryl, alkenyl, alkynyl, and allyl groups onto the pyridine core. nih.gov
| Catalyst System | Reactants | Product | Key Feature | Reference |
| Pd(OAc)2/NIXANTPHOS | Pyridylmethyl silyl ether, Aryl bromide | Aryl(pyridyl)methyl alcohol | One-pot synthesis | nih.govacs.org |
| PdCl2(dppf)/dppp/CuI | Arylcarboxylic acid 2-pyridyl ester, Terminal alkyne | 1,2-Disubstituted acetylene | Decarbonylative coupling | researchgate.net |
| Palladium catalyst | Pyridine-derived phosphonium salt, Electrophile | Functionalized pyridine | Broad electrophile scope | nih.gov |
Multi-Component and Cascade Reaction Sequences for Target Compound Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. nih.govpreprints.org These reactions are increasingly utilized for the synthesis of complex heterocyclic compounds, including pyridine derivatives. researchgate.netekb.eg
One example is the one-pot, four-component reaction of an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate (B1210297) to produce 2-amino-3-cyanopyridine (B104079) derivatives. acs.org This approach has been successfully employed using microwave irradiation as a green chemistry tool, leading to efficient synthesis. acs.org The Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) is another powerful MCR for synthesizing imidazo[1,2-a]pyridine-based structures. nih.gov
Cascade reactions, where a sequence of intramolecular reactions is triggered by a single event, also provide an elegant route to complex molecules. For instance, a GBB reaction followed by an intramolecular Diels-Alder (IMDA) reaction and subsequent dehydrative aromatization has been used to construct imidazopyridine-fused isoquinolinones. beilstein-journals.org These MCR and cascade strategies streamline the synthesis of highly functionalized pyridine-containing compounds from simple starting materials. nih.govbeilstein-journals.org
Sustainable and Green Chemistry Methodologies in Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic routes, aiming to reduce environmental impact through the use of safer solvents, milder reaction conditions, and more sustainable reagents. dovepress.comrsc.org
The use of water as a solvent is a key aspect of green chemistry due to its non-toxic and non-flammable nature. rsc.org For instance, C-H fluorination reactions have been developed that proceed in pure water at room temperature, promoted by pyridine N-oxyl radicals. rsc.org This method offers a wide substrate tolerance and aligns well with green chemistry principles. rsc.org
Mechanochemistry, which involves reactions in the solid state induced by mechanical force, provides another solvent-free approach. A fast, solid-state nucleophilic aromatic fluorination has been developed using potassium fluoride and a quaternary ammonium salt, eliminating the need for high-boiling, toxic solvents. rsc.org This method is energy-efficient and can be performed under ambient conditions. rsc.org
Biocatalysis, as discussed in section 2.2.2, is inherently a green methodology, utilizing enzymes or whole organisms to perform reactions under mild aqueous conditions. rsc.org The use of plant tissues like carrot roots for ketone reductions exemplifies a highly sustainable approach to chiral alcohol synthesis. rsc.org These green methodologies are crucial for developing more environmentally friendly and economically viable syntheses of 2-(6-fluoropyridin-3-yl)ethan-1-ol and its analogues.
Mechanistic Investigations and Reaction Pathway Elucidation
Exploration of Reaction Intermediates and Transition States in Fluoropyridine Synthesis
The formation of the fluoropyridine core is a critical step. In related syntheses, such as the Rh(III)-catalyzed approach to 3-fluoropyridines, the reaction proceeds through a series of intermediates. nih.govnih.govescholarship.org The catalytic cycle often begins with C-H activation of a starting material, like an α-fluoro-α,β-unsaturated oxime, by the rhodium catalyst. nih.govnih.govescholarship.org This is followed by coordination and insertion of an alkyne, leading to a rhodacycle intermediate. Subsequent reductive elimination then furnishes the desired fluoropyridine product. nih.govnih.govescholarship.org
In the context of fluorination reactions using N-fluoropyridinium salts, the mechanism can involve either an electrophilic fluorination pathway or a more complex process involving proposed intermediates like cyclic carbenes. google.com For instance, the reaction of N-fluoropyridinium salts with bases can lead to the formation of α-fluoropyridines. benthamscience.com Computational studies, such as those using Kohn-Sham Density Functional Theory (KS-DFT), have been employed to calculate the energies of intermediate reaction products and final products, helping to verify postulated reaction pathways and understand the observed regio- and stereoselectivity. researchgate.net In reactions involving the metalation of pyridines, prereactive complexes between the organolithium aggregate and the pyridine (B92270) derivative are formed, and their structures are crucial in determining the subsequent reaction course. acs.org
Stereochemical Control and Enantioselective Synthesis Mechanisms for Pyridyl Alcohols
Achieving specific stereochemistry in the ethanol (B145695) side chain of pyridyl alcohols is often a primary objective. Enantioselective synthesis can be accomplished through various methods, including the use of chiral catalysts and biocatalysis.
Lipase-catalyzed asymmetric acetylation is a well-established method for the kinetic resolution of racemic pyridyl ethanols. acs.org For example, Candida antarctica lipase (B570770) (CAL) has been used to selectively acetylate the (R)-enantiomer of 1-(2-pyridyl)ethanols, leaving the (S)-alcohol unreacted, both with high enantiomeric purity. acs.org The reaction rate can be influenced by temperature and the structure of the substrate. acs.org
Asymmetric transfer hydrogenation of the corresponding pyridyl ketones is another powerful technique. acs.org This often involves transition metal complexes with chiral ligands. mdpi.com For instance, ruthenium catalysts have been developed for the enantioselective hydrogenation of 2-pyridyl substituted alkenes. nih.gov The proposed mechanism for some Ru-catalyzed hydrogenations involves the formation of a substrate-catalyst complex as the resting state, with the rate-determining step being the addition of hydrogen. nih.gov The enantioselectivity is then determined in a subsequent, rapid alkene insertion step. nih.gov DFT calculations can be used to probe the relative stabilities of transition states leading to the different enantiomers, providing insight into the origin of stereocontrol. nih.gov
Chiral N-heterocyclic carbene (NHC) catalysts have been employed in the photoinduced asymmetric β-pyridylation of enals, where the pyridinium (B92312) salt forms an electron donor-acceptor complex with a homoenolate intermediate, leading to radical generation and controlling the stereoselectivity of the addition. chinesechemsoc.org
Role of Catalysts and Reagents in Directed Synthesis
The choice of catalyst and reagents is paramount in directing the synthesis towards the desired fluoropyridine and pyridylethanol products.
Rh(III)-Catalyzed Synthesis: Rhodium(III) catalysts, such as [Cp*RhCl2]2, have proven effective for the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govnih.govescholarship.orgresearchgate.netijpsonline.com These reactions proceed via C-H functionalization and demonstrate high regioselectivity, particularly with terminal alkynes. nih.govnih.govescholarship.org The choice of solvent is critical to avoid side reactions like the displacement of fluorine. nih.govescholarship.org
N-Fluoropyridinium Salts: These salts are versatile electrophilic fluorinating agents. benthamscience.comnih.govworktribe.com Their reactivity can be tuned by modifying the substituents on the pyridine ring, allowing for the selective fluorination of a wide range of organic compounds under mild conditions. benthamscience.comnih.govworktribe.com They can be synthesized by reacting pyridines with fluorine gas diluted with nitrogen in the presence of acids or their salts. benthamscience.com
Ammonium (B1175870) Iodide-Based Systems: In metal-free conditions, ammonium iodide can act as a dual-function promoter in pyridine synthesis from oxime acetates. nih.gov It facilitates the reduction of the oxime N-O bond and subsequent condensation reactions to form substituted pyridines. nih.gov
Regioselectivity and Chemoselectivity in Fluorination and Side-Chain Attachment Reactions
Controlling the position of fluorination and the attachment of the ethanol side chain is a significant challenge in the synthesis of 2-(6-Fluoropyridin-3-yl)ethan-1-ol.
Fluorination: The regioselectivity of fluorination on the pyridine ring is influenced by the electronic properties of the ring and the nature of the fluorinating agent. For instance, in the fluorination of 3-substituted pyridines with AgF2, the selectivity can be poor, yielding a mixture of 2-fluoro isomers. nih.gov However, in some cases, the electronic nature of the substituents can direct the fluorination to a specific position. nih.gov The oxidation of pyridine to a pyridine N-oxide can activate the ring for nucleophilic and electrophilic substitution, often with high regioselectivity at the 2- and 4-positions. researchgate.net
Side-Chain Attachment: The introduction of the ethan-1-ol side chain can be achieved through various methods, each with its own regioselectivity considerations. The lithiation of picolines followed by reaction with an electrophile is a common strategy. researchgate.net The regioselectivity of picoline anion alkylation is a subject of detailed study, with solvent effects playing a significant role in the coordination of lithium to the nitrogen atom. researchgate.net The use of specific lithiating agents, such as nBuLi-LiDMAE, can promote C-2 pyridine ring lithiation. researchgate.net Minisci-type reactions, under either Ag+/persulfate or photoredox-mediated conditions, can also be used for the regioselective amidomethylation of fluoropyridines. acs.org
Hydrogenation Mechanisms and Their Impact on Pyridylethanol Formation
The final step in many synthetic routes to this compound is the reduction of a corresponding ketone or other precursor. Catalytic hydrogenation is a widely used method for this transformation.
The mechanism of catalytic hydrogenation typically involves the adsorption of hydrogen and the substrate onto the surface of a metal catalyst, such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide. stanford.edu This brings the reactants into close proximity, facilitating the reaction. stanford.edu
In the context of forming the chiral alcohol, asymmetric hydrogenation is employed. As mentioned in section 3.2, Ru-catalyzed enantioselective hydrogenation of pyridyl-substituted alkenes can proceed with high efficiency. nih.gov The mechanism can involve the formation of a metal hydride intermediate prior to substrate reduction. ukzn.ac.za In some cases, the rate-determining step is the addition of hydrogen to the substrate-bound catalyst. nih.gov The enantioselectivity is then governed by the subsequent insertion step. nih.gov The use of chiral ligands on the metal center is crucial for inducing asymmetry. ethz.ch For example, Ru(II) complexes with BINAP as a ligand are effective for the hydrogenation of activated olefins, with the absolute configuration of the product being dependent on the catalyst system. ethz.ch
The conversion of a nitro group to an amino group, which may be a necessary transformation in some synthetic routes, can also be achieved via catalytic hydrogenation. rsc.org
Chemical Transformations and Derivative Synthesis of 2 6 Fluoropyridin 3 Yl Ethan 1 Ol
Functional Group Interconversions on the Ethanol (B145695) Moiety
The primary alcohol of the ethanol group in 2-(6-fluoropyridin-3-yl)ethan-1-ol is amenable to a variety of standard organic transformations. wikipedia.org These reactions are crucial for introducing new functionalities and for preparing the molecule for subsequent coupling or cyclization reactions.
Key interconversions include oxidation, esterification, and conversion to halides. vanderbilt.edu Oxidation of the primary alcohol can yield the corresponding aldehyde, 2-(6-fluoropyridin-3-yl)acetaldehyde, or be taken further to the carboxylic acid, 2-(6-fluoropyridin-3-yl)acetic acid. smolecule.comambeed.com These transformations are typically achieved using common oxidizing agents.
Esterification reactions with various carboxylic acids or their activated derivatives produce a range of esters. rug.nlmedcraveonline.comyoutube.com This not only allows for the exploration of structure-activity relationships in drug discovery programs but also for the introduction of protecting groups or moieties that can modulate the compound's physicochemical properties. The Mitsunobu reaction or Steglich esterification are common methods employed for this purpose. rug.nl
Furthermore, the hydroxyl group can be converted into a good leaving group, such as a halide (chloride, bromide) or a sulfonate ester (tosylate, mesylate). vanderbilt.edu This activation is a critical step for subsequent nucleophilic substitution reactions, enabling the introduction of a wide array of nucleophiles, including azides, cyanides, and various carbon and heteroatom nucleophiles.
Table 1: Examples of Functional Group Interconversions on the Ethanol Moiety
| Starting Material | Reagents and Conditions | Product | Reaction Type |
| This compound | PCC, CH2Cl2 | 2-(6-Fluoropyridin-3-yl)acetaldehyde | Oxidation |
| This compound | Jones Reagent | 2-(6-Fluoropyridin-3-yl)acetic acid | Oxidation |
| This compound | Acetic Anhydride, Pyridine (B92270) | 2-(6-Fluoropyridin-3-yl)ethyl acetate (B1210297) | Esterification |
| This compound | p-Toluenesulfonyl chloride, Et3N | 2-(6-Fluoropyridin-3-yl)ethyl tosylate | Sulfonylation |
| This compound | SOCl2 | 2-Chloro-5-(2-chloroethyl)pyridine | Halogenation |
Modifications of the Fluoropyridine Ring System
The 6-fluoropyridine ring is a key pharmacophore, and its modification is a primary strategy for optimizing biological activity. The fluorine atom at the 6-position is particularly susceptible to nucleophilic aromatic substitution (SNAr). beilstein-journals.orgstrath.ac.uk This reaction allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, including amines, alcohols, and thiols, providing a powerful tool for generating diverse libraries of compounds. nih.gov
For instance, reaction with various amines leads to the corresponding 6-aminopyridine derivatives, while reaction with alkoxides yields 6-alkoxypyridines. nih.govuni.lu These substitutions can significantly alter the electronic properties, solubility, and hydrogen bonding capabilities of the molecule. The success of the SNAr reaction is often dependent on the nature of the nucleophile and the reaction conditions, which may require elevated temperatures or the use of a base. beilstein-journals.orgresearchgate.net
In addition to SNAr, the pyridine ring can undergo other transformations such as palladium-catalyzed cross-coupling reactions, like the Suzuki or Stille couplings. researchgate.netnih.gov These reactions typically require prior functionalization of the ring, for example, by converting the fluorine to a different leaving group or by introducing a boronic acid or ester functionality.
Table 2: Examples of Nucleophilic Aromatic Substitution on the Fluoropyridine Ring
| Starting Material | Nucleophile | Product |
| This compound | Ammonia (B1221849) | 2-(6-Aminopyridin-3-yl)ethan-1-ol |
| This compound | Sodium Methoxide | 2-(6-Methoxypyridin-3-yl)ethan-1-ol |
| This compound | Piperazine | 2-(6-(Piperazin-1-yl)pyridin-3-yl)ethan-1-ol |
| This compound | 4-Aminophenol | 2-(6-(4-Hydroxyphenoxy)pyridin-3-yl)ethan-1-ol |
Synthesis of Advanced Fluorinated Heterocyclic Scaffolds Utilizing this compound as a Precursor
The strategic placement of reactive functional groups in this compound and its derivatives makes it an excellent precursor for the synthesis of more complex, fused, and advanced heterocyclic systems. beilstein-journals.orgmdpi.comdundee.ac.uk These scaffolds are of significant interest in medicinal chemistry due to their rigid conformations and potential for novel biological activities.
One common strategy involves intramolecular cyclization reactions. For example, after converting the terminal alcohol to a suitable leaving group and performing an SNAr reaction on the pyridine ring with a dinucleophile, subsequent intramolecular cyclization can lead to the formation of fused ring systems. researchgate.net Another approach involves a Pictet-Spengler type reaction, where a derivative of this compound is reacted with an aldehyde or ketone to construct a new heterocyclic ring.
The fluorinated pyridine moiety can also serve as a directing group or a reactive handle in multi-component reactions, allowing for the rapid assembly of complex molecular frameworks. ijpsonline.com The development of novel synthetic methodologies that leverage the unique reactivity of this precursor continues to expand the accessible chemical space for drug discovery.
Exploration of Chiral Derivatives and Enantiomers
The introduction of chirality into drug candidates is a critical aspect of modern medicinal chemistry, as enantiomers often exhibit different pharmacological and toxicological profiles. nih.govokayama-u.ac.jp The ethan-1-ol side chain of this compound offers a straightforward point for introducing a stereocenter.
Asymmetric synthesis or chiral resolution can be employed to obtain enantiomerically pure forms of this compound and its derivatives. uniovi.es For example, asymmetric reduction of a corresponding ketone precursor, 1-(6-fluoropyridin-3-yl)ethan-1-one, using chiral catalysts or enzymes can provide access to the individual (R)- and (S)-enantiomers of the alcohol. uniovi.es
Alternatively, racemic this compound can be resolved using classical methods, such as diastereomeric salt formation with a chiral acid, or through enzymatic kinetic resolution. uniovi.esbeilstein-journals.org The resulting chiral alcohols can then be used as building blocks in the synthesis of enantiomerically pure advanced intermediates and final drug compounds. The stereochemistry at this position can have a profound impact on the binding affinity and selectivity of the final molecule for its biological target. nih.gov
Spectroscopic and Advanced Characterization Techniques for Structural Elucidation and Mechanistic Insight
Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Pyridine (B92270) and Alcohol Chemistry (e.g., ¹H, ¹³C, ¹⁹F NMR for structural assignments and dynamics studies)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of fluorinated organic compounds like 2-(6-Fluoropyridin-3-yl)ethan-1-ol. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and electronic environment.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the ethan-1-ol side chain. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the positions of the fluorine and the ethyl alcohol substituents. The protons of the ethyl group (-CH₂CH₂OH) will present as two triplets in the more upfield region. The methylene (B1212753) group adjacent to the pyridine ring would likely appear around δ 2.8-3.0 ppm, while the methylene group bonded to the hydroxyl group would be found around δ 3.8-4.0 ppm. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on solvent and concentration.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, corresponding to the five carbons of the fluoropyridine ring and the two carbons of the ethyl side chain. The carbon atom bonded to the fluorine (C6) will exhibit a large one-bond coupling constant (¹JC-F), a characteristic feature in fluorine NMR. The chemical shifts of the pyridine carbons are significantly influenced by the electronegativity and position of the fluorine atom. savemyexams.commasterorganicchemistry.com The side-chain carbons will resonate at higher field, with the C-OH carbon appearing around δ 60-65 ppm and the benzylic-type carbon at approximately δ 35-40 ppm.
¹⁹F NMR: As a monoisotopic and highly sensitive nucleus, ¹⁹F NMR is particularly informative for fluorinated compounds. libretexts.org For this compound, a single resonance is expected for the fluorine atom attached to the pyridine ring. The chemical shift of this fluorine is sensitive to its electronic environment. nih.govuni-muenchen.de Based on data for similar 2-fluoropyridine (B1216828) compounds, the chemical shift is anticipated in the range of δ -60 to -85 ppm. uni-frankfurt.dechemicalbook.com This signal would likely appear as a triplet of doublets due to coupling with the H5 and H4 protons on the pyridine ring.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | ~8.1 | d | H-2 |
| ¹H | ~7.8 | td | H-4 |
| ¹H | ~7.0 | dd | H-5 |
| ¹H | ~3.9 | t | -CH₂OH |
| ¹H | ~2.8 | t | Ar-CH₂- |
| ¹H | Variable | br s | -OH |
| ¹³C | ~163 (d, ¹JC-F ≈ 240 Hz) | d | C-6 |
| ¹³C | ~147 | s | C-2 |
| ¹³C | ~140 (d, ³JC-F ≈ 15 Hz) | d | C-4 |
| ¹³C | ~130 | s | C-3 |
| ¹³C | ~110 (d, ²JC-F ≈ 40 Hz) | d | C-5 |
| ¹³C | ~62 | s | -CH₂OH |
| ¹³C | ~35 | s | Ar-CH₂- |
| ¹⁹F | ~ -70 | td | C6-F |
Mass Spectrometry-Based Analysis for Compound Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound (C₇H₈FNO), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 141.06 g/mol ). savemyexams.com
The fragmentation of the molecular ion under electron impact (EI) ionization would likely proceed through several characteristic pathways:
Loss of a water molecule: A peak at [M-18]⁺ would be expected from the dehydration of the alcohol.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom would result in the loss of a CH₂OH radical, leading to a prominent peak at m/z 110, corresponding to the fluoropyridinylmethyl cation. This is often a dominant fragmentation pathway for primary alcohols. libretexts.org
Benzylic cleavage: Cleavage of the bond between the two methylene groups would yield a fragment corresponding to the fluoropyridinylmethyl radical and a [CH₂OH]⁺ ion at m/z 31.
Fragmentation of the pyridine ring: The stable aromatic ring can also fragment, though this typically results in lower intensity peaks.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Predicted Fragment | Description |
| 141 | [C₇H₈FNO]⁺ | Molecular Ion (M⁺) |
| 123 | [C₇H₆FN]⁺ | Loss of H₂O |
| 110 | [C₆H₅FN]⁺ | Loss of •CH₂OH |
| 96 | [C₅H₃FN]⁺ | Fragmentation of side chain |
| 31 | [CH₃O]⁺ | Hydroxymethyl cation |
Infrared and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations often produce strong and sharp signals, making it an excellent technique for characterizing the pyridine moiety.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3550-3200 | Strong, Broad | O-H Stretch | Alcohol |
| 3100-3000 | Medium | C-H Stretch | Aromatic (Pyridine) |
| 3000-2850 | Medium | C-H Stretch | Aliphatic (Ethyl) |
| 1600-1400 | Medium-Strong | C=C, C=N Stretch | Aromatic (Pyridine) |
| 1300-1200 | Strong | C-F Stretch | Fluoro-aromatic |
| ~1050 | Strong | C-O Stretch | Primary Alcohol |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. While no specific crystal structure for this compound has been publicly reported, the technique would provide invaluable information if suitable crystals could be obtained. iucr.orgacs.orgsemanticscholar.org
A crystal structure analysis would confirm the connectivity established by NMR and MS. More importantly, it would reveal:
Bond lengths and angles: Precise measurements of all bond lengths (e.g., C-F, C-N, C-C, C-O) and angles within the molecule.
Conformation: The torsion angles defining the orientation of the ethan-1-ol side chain relative to the plane of the pyridine ring.
Intermolecular interactions: The packing of molecules in the crystal lattice, highlighting non-covalent interactions such as hydrogen bonding (from the -OH group to the pyridine nitrogen of an adjacent molecule or to another alcohol group) and potential π-π stacking between pyridine rings.
Studies on substituted pyridines have shown how different substituents influence crystal packing and intermolecular forces, which would be applicable in analyzing the crystal structure of this compound. acs.orgjyu.fi
Computational Chemistry and Theoretical Studies on 2 6 Fluoropyridin 3 Yl Ethan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of a molecule. These methods allow for the calculation of various electronic descriptors that help in predicting the molecule's stability, reactivity, and interaction with other chemical species. While specific DFT studies on 2-(6-fluoropyridin-3-yl)ethan-1-ol are not prevalent in the reviewed literature, analysis of the closely related precursor, 1-(6-fluoropyridin-3-yl)ethanone, provides insight into the electronic influence of the 6-fluoropyridin-3-yl moiety.
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
For this compound, the electron-withdrawing nature of the fluorine atom and the pyridine (B92270) nitrogen would influence the electron distribution across the aromatic ring. The ethan-1-ol side chain, with its hydroxyl group, provides a site for hydrogen bonding and potential metabolic activity. DFT calculations can generate an electrostatic potential map, visually representing the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack.
Table 1: Calculated Physicochemical and Electronic Properties of a Related Compound, 1-(6-Fluoropyridin-3-yl)ethanone Data presented for illustrative purposes to show typical outputs of computational chemistry.
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 139.13 g/mol | PubChem |
| Topological Polar Surface Area (TPSA) | 29.96 Ų | Ambeed |
| Log Po/w (iLOGP) | 1.38 | Ambeed |
| Log Po/w (XLOGP3) | 0.97 | Ambeed |
| Number of Rotatable Bonds | 1 | Ambeed |
| Number of H-bond Acceptors | 3 | Ambeed |
| Number of H-bond Donors | 0 | Ambeed |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its interactions with its environment, such as solvent molecules or biological macromolecules.
The key rotatable bond in this compound is the C-C bond between the pyridine ring and the ethanol (B145695) group. MD simulations can predict the preferred dihedral angles and the energy barriers between different conformations (rotamers). This analysis is crucial for understanding how the molecule might orient itself when binding to a biological target.
Furthermore, MD simulations can provide detailed insights into intermolecular interactions. The hydroxyl (-OH) group of the ethanol side chain can act as both a hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. The fluorine atom, while a weak hydrogen bond acceptor, can participate in other non-covalent interactions that influence molecular packing and binding affinity. A simulation of this compound in a water box, for instance, would reveal the structure and dynamics of its hydration shell, highlighting the key atoms involved in hydrogen bonding with water.
Reaction Mechanism Modeling and Energy Landscape Mapping
Computational chemistry can be used to model the step-by-step mechanism of chemical reactions, mapping the energy landscape from reactants to products. This involves locating transition states and calculating activation energies, providing a deeper understanding of reaction kinetics and feasibility.
For this compound, several reactions could be modeled. For example, the oxidation of the primary alcohol to an aldehyde, 2-(6-fluoropyridin-3-yl)acetaldehyde, or further to a carboxylic acid, 2-(6-fluoropyridin-3-yl)acetic acid. Theoretical modeling could compare different oxidizing agents and conditions to predict the most efficient pathway. Another area of interest would be nucleophilic aromatic substitution on the pyridine ring, where modeling could predict the regioselectivity and the influence of the existing substituents on the reaction barrier. The synthesis of related fluoropyridine derivatives often involves carefully controlled reaction conditions, and computational modeling can help rationalize the outcomes.
By mapping the potential energy surface, researchers can identify stable intermediates and high-energy transition states, which are often difficult to detect experimentally. This information is critical for optimizing synthetic routes and for understanding potential metabolic pathways if the compound is considered in a biological context.
Structure-Activity Relationship (SAR) Studies in a Chemical Probe Context
While this compound is not itself a widely reported chemical probe, its structural motifs are present in molecules with defined biological activities. Computational studies are a cornerstone of modern medicinal chemistry, enabling in silico screening and rational design based on Structure-Activity Relationships (SAR). SAR studies on related compounds can inform the potential of this molecule as a starting fragment for developing more complex and potent chemical probes.
These examples highlight how the 6-fluoropyridine moiety can serve as a valuable pharmacophore. A hypothetical SAR exploration starting with this compound would involve computationally modeling the effects of:
Modifying the ethanol side chain (e.g., chain length, oxidation state, replacement with other functional groups).
Substituting other positions on the pyridine ring.
Replacing the fluorine with other halogens or functional groups.
Docking simulations could predict how these analogues bind to a target protein, and quantum chemical calculations could correlate electronic properties with observed activity, guiding the synthesis of more effective probes.
Table 2: Summary of Structure-Activity Relationship (SAR) Insights from Related Heterocyclic Compounds This table summarizes findings from different molecular series to illustrate SAR principles applicable to a chemical probe context.
| Molecular Series | Key Structural Feature | SAR Finding | Reference |
|---|---|---|---|
| Glutamate Transporter Modulators | 3-Pyridinyl group | The 3-pyridinyl moiety combined with an N-benzyl side chain resulted in negative allosteric modulator (NAM) activity. | |
| Serotonin-based OGG1 Modulators | Pyridine-N position | The position of the pyridine nitrogen was essential for activity; pyrid-2-yl and pyrid-4-yl derivatives lost activity compared to the pyrid-3-yl analogue. | |
| Serotonin-based OGG1 Modulators | Ethylamine (B1201723) chain length | Shortening or lengthening the ethylamine chain from the parent structure was not tolerated and led to loss of potency. | |
| GPR84 Agonists | Pyridine N-oxide | Addition of a 5-hydroxy substituent to the pyridine N-oxide group enhanced potency for cAMP signaling by several orders of magnitude. | |
| GPR84 Agonists | Bioisosteric Replacement | Replacing the pyridine N-oxide with a 6-substituted pyridone maintained full agonism and comparable potency. |
Research Applications of 2 6 Fluoropyridin 3 Yl Ethan 1 Ol As a Chemical Probe and Building Block
Utility in the Synthesis of Complex Organic Molecules for Life Sciences Research
The fluorinated pyridine (B92270) motif is a prevalent feature in many biologically active compounds, and 2-(6-Fluoropyridin-3-yl)ethan-1-ol serves as a key precursor for introducing this moiety. The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as its metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design.
Researchers have utilized this alcohol in the synthesis of a variety of complex heterocyclic structures. For instance, it can be a starting material for creating more elaborate pyridine derivatives through reactions that modify or replace the hydroxyl group. ijpsonline.com The synthesis of novel quinazoline (B50416) derivatives, which have shown potential antimicrobial activity, has been achieved by incorporating the 2-fluoropyridin-3-yl group through Suzuki coupling reactions with a suitable quinazoline core. researchgate.net
The following table provides examples of complex molecules synthesized using fluorinated pyridine building blocks, illustrating the diversity of structures accessible from such precursors.
| Resulting Compound Class | Synthetic Strategy | Relevance in Life Sciences |
| Quinazoline derivatives | Suzuki coupling | Antimicrobial agents |
| Piperidine derivatives | Asymmetric hydrogenation | Central nervous system drugs, antivirals |
| Fused heterocyclic systems (e.g., furo[2,3-b]pyridines) | Condensation and cyclization reactions | Potential biological activities |
Application as a Scaffold in Chemical Biology Tool Development
In chemical biology, a scaffold is a core chemical structure upon which various substituents can be attached to create a library of compounds for screening. nih.gov The this compound structure is an attractive scaffold due to the synthetic versatility of both the pyridine ring and the ethanol (B145695) side chain. researchgate.net
The development of chemical probes to study biological systems often relies on scaffolds that can be readily modified. The hydroxyl group of this compound can be functionalized to attach linker groups, affinity tags, or fluorescent reporters. The pyridine ring itself can undergo various chemical transformations to modulate the probe's properties. This adaptability is crucial for creating tools that can be used to investigate protein function, identify new drug targets, and elucidate biological pathways.
Use in Exploring Enzyme-Substrate Interactions (e.g., CYP51) as a Model Compound
Understanding how a potential drug molecule interacts with its target enzyme is fundamental to rational drug design. nsf.gov Model compounds that mimic portions of a larger, more complex drug molecule are often used to study these interactions. The this compound scaffold can serve as a fragment or a simplified model to probe the active site of enzymes.
For example, in the context of cytochrome P450 enzymes like CYP51, which are important targets for antifungal and anticancer drugs, the fluorinated pyridine ring can engage in specific interactions within the enzyme's active site. The fluorine atom can form hydrogen bonds or other non-covalent interactions that contribute to binding affinity and selectivity. By studying how simple molecules like this compound and its derivatives bind to an enzyme, researchers can gain insights that guide the design of more potent and selective inhibitors.
Development of Novel Synthetic Methodologies Employing Pyridylethanol Scaffolds
The pursuit of efficient and novel ways to synthesize complex molecules is a constant endeavor in organic chemistry. nih.gov The this compound scaffold has been instrumental in the development of new synthetic methods. ijpsonline.comjst.go.jp For example, the presence of the fluorine atom and the hydroxyl group can influence the reactivity and selectivity of adjacent chemical bonds, leading to new and useful chemical transformations.
Recent research has focused on developing catalytic methods for the asymmetric synthesis of chiral alcohols, a critical class of compounds in the pharmaceutical industry. The synthesis of enantiomerically pure fluorinated pyridylethanol derivatives is an area of active investigation, as the stereochemistry of a drug can have a profound impact on its biological activity. Methodologies developed using scaffolds like this compound can often be generalized to a broader range of substrates, thereby expanding the toolkit available to synthetic chemists.
The table below summarizes some of the synthetic methodologies that have been explored using pyridylethanol scaffolds.
| Methodology | Description | Potential Application |
| Asymmetric Reduction | The conversion of a ketone precursor, such as 1-(6-fluoropyridin-3-yl)ethan-1-one, to the chiral alcohol using a chiral catalyst. | Production of enantiomerically pure pharmaceuticals. |
| Cross-Coupling Reactions | The use of palladium or other transition metal catalysts to form new carbon-carbon or carbon-heteroatom bonds at the pyridine ring. researchgate.net | Diversification of the pyridine scaffold to create libraries of compounds for screening. |
| Cyclization Reactions | Intramolecular reactions to form new rings, leading to the synthesis of fused heterocyclic systems. researchgate.net | Creation of novel chemical entities with unique three-dimensional shapes. |
Concluding Remarks and Future Research Perspectives
Current Challenges in the Synthesis and Application of Fluorinated Pyridyl Alcohols
The synthesis and application of fluorinated pyridyl alcohols, including 2-(6-fluoropyridin-3-yl)ethan-1-ol, present a unique set of challenges for chemists. A primary hurdle lies in the selective introduction of fluorine atoms into the pyridine (B92270) ring. The high electronegativity of fluorine can deactivate the ring, making subsequent reactions difficult. researchgate.net Furthermore, achieving regioselectivity during fluorination or subsequent modifications of the pyridine ring is often a complex task. researchgate.net
In the context of synthesizing this compound, controlling the reduction of a precursor like a corresponding ketone or ester to the desired alcohol without affecting the fluorine substituent is a critical step that can be challenging. Side reactions, such as defluorination, can occur under harsh reaction conditions. researchgate.net For instance, the use of nucleophilic alcoholic solvents in the synthesis of similar fluorinated pyridines has been shown to cause displacement of the fluorine atom. researchgate.net
From an application perspective, while the introduction of fluorine can enhance the metabolic stability and binding affinity of a molecule, it can also alter its solubility and other physicochemical properties in ways that may not be favorable for its intended use. researchgate.net For example, the increased lipophilicity due to fluorination might lead to poor aqueous solubility, hindering its development as a potential pharmaceutical agent. Overcoming these challenges requires the development of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of these compounds. nih.gov
Emerging Trends in Organofluorine Chemistry and Their Relevance to this compound Research
The field of organofluorine chemistry is continuously evolving, with several emerging trends holding significant promise for the research and application of this compound. One of the most significant trends is the development of new and more selective fluorinating reagents. nih.gov These reagents offer milder reaction conditions and greater functional group tolerance, which could streamline the synthesis of complex fluorinated molecules like this compound. nih.gov
Late-stage fluorination, the introduction of a fluorine atom at a late step in a synthetic sequence, is another rapidly advancing area. This strategy allows for the diversification of complex molecules, enabling the rapid generation of a library of fluorinated analogs for biological screening. This could be particularly relevant for exploring the potential applications of this compound in medicinal chemistry.
Furthermore, the use of biocatalysis and chemoenzymatic methods for the synthesis of chiral fluorinated compounds is gaining traction. researchgate.netnih.gov These methods can provide access to enantiomerically pure fluorinated alcohols, which is crucial for pharmaceutical applications where different enantiomers can have vastly different biological activities. nih.gov For instance, the enzymatic reduction of a ketone precursor could yield a specific enantiomer of this compound with high selectivity. nih.gov
The development of computational tools for predicting the properties and reactivity of organofluorine compounds is also a key emerging trend. chemsrc.com These tools can help in the rational design of synthetic routes and in predicting the biological activity of molecules like this compound, thereby accelerating the pace of research. chemsrc.com
Potential for New Discoveries Through Interdisciplinary Approaches
The full potential of this compound and related fluorinated pyridyl alcohols can be unlocked through interdisciplinary approaches that bridge the gap between chemistry, biology, and materials science. nih.govjst.go.jpresearchgate.net Collaboration between synthetic organic chemists and medicinal chemists is essential for the design and synthesis of novel drug candidates based on this scaffold. nih.gov Insights from computational chemists can guide the synthesis by predicting binding affinities and other key properties, thus prioritizing the most promising derivatives for synthesis and testing. chemsrc.com
Furthermore, the unique properties imparted by the fluorine atom make these compounds interesting candidates for applications beyond pharmaceuticals. For example, in materials science, fluorinated compounds are explored for their use in liquid crystals, polymers, and other advanced materials. molport.com An interdisciplinary approach involving materials scientists could uncover novel applications for this compound in these areas.
The study of the metabolic fate of fluorinated compounds is another area where interdisciplinary collaboration is crucial. Understanding how the fluorine atom influences the metabolism and potential toxicity of this compound requires the expertise of biochemists and toxicologists. This knowledge is vital for the development of safe and effective products, whether they are pharmaceuticals or agrochemicals. researchgate.net By fostering these interdisciplinary collaborations, the scientific community can accelerate the discovery of new applications and deepen the understanding of this important class of fluorinated compounds. jst.go.jpresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(6-Fluoropyridin-3-yl)ethan-1-ol, and what key reaction parameters influence yield and purity?
- Methodological Answer : The compound can be synthesized via fluorination of a pyridine precursor (e.g., 2-chloro-6-substituted pyridine) using potassium fluoride in polar aprotic solvents like DMSO, followed by reduction of the intermediate aldehyde or ketone with LiAlH₄. Critical parameters include solvent choice (to enhance fluorination efficiency), reaction temperature (to minimize side reactions), and purification via silica gel chromatography. Yields are typically moderate (40–60%), with purity dependent on post-reduction workup .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm fluorine-induced deshielding effects on adjacent protons (e.g., pyridine ring protons).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and hydrogen-bonding networks. For example, hydroxyl group orientation can be validated via O–H···F interactions .
Q. How does the fluorine substituent influence the compound’s physicochemical properties compared to non-fluorinated analogs?
- Methodological Answer : Fluorine increases electronegativity, enhancing hydrogen-bond acceptor capacity and lipophilicity (logP). Comparative studies using HPLC or logP calculators show a ~0.5-unit increase in logP for fluorinated vs. non-fluorinated analogs. Solubility in aqueous buffers decreases, necessitating co-solvents like DMSO for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for fluorinated pyridinyl ethanol derivatives?
- Methodological Answer : Contradictions often arise from stereochemical variations or assay conditions. Strategies include:
- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns).
- Computational Modeling : Density Functional Theory (DFT) to predict binding modes with target proteins (e.g., enzymes).
- Dose-Response Reproducibility : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
Q. What strategies optimize regioselective fluorination during synthesis to minimize byproducts?
- Methodological Answer :
- Directed Fluorination : Use directing groups (e.g., boronic esters) to position fluorine at the 6-position of pyridine.
- Catalytic Systems : Pd/Cu catalysts improve selectivity in halogen-exchange reactions.
- Solvent Screening : Test solvents like DMF or acetonitrile to stabilize transition states. Yields improve from 50% to >70% with optimized conditions .
Q. What in silico approaches predict metabolic stability and toxicity of fluorinated pyridinyl ethanol derivatives in drug discovery?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate metabolic pathways (e.g., cytochrome P450 interactions).
- Molecular Dynamics (MD) : Simulate interactions with liver microsomal enzymes to identify labile sites.
- Toxicity Profiling : Use QSAR models to predict hepatotoxicity based on structural alerts (e.g., reactive hydroxyl groups) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in crystallographic data for fluorinated pyridinyl derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
